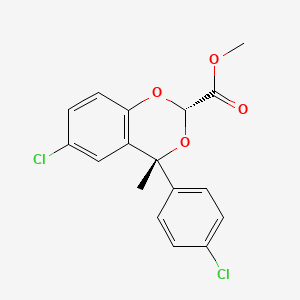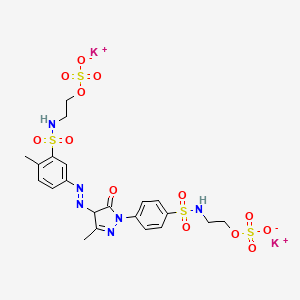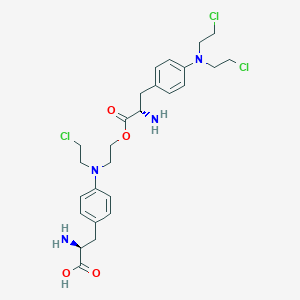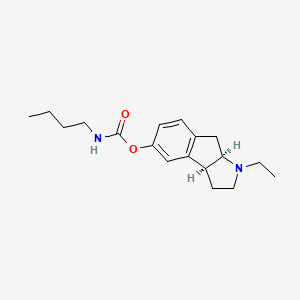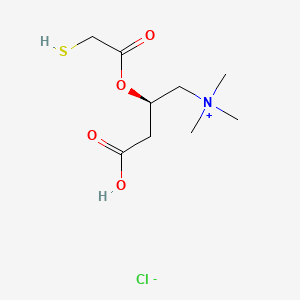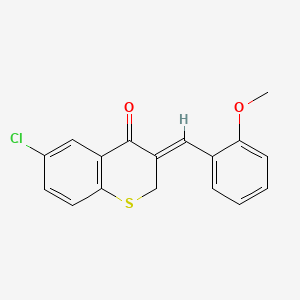
(E)-8-(2,3-Dimethoxystyryl)caffeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(2,3-Dimethoxystyryl)caffeine is a synthetic compound that belongs to the class of styryl-substituted caffeine derivatives. This compound is characterized by the presence of a styryl group attached to the caffeine molecule, specifically at the 8th position. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,3-Dimethoxystyryl)caffeine typically involves the reaction of 8-bromocaffeine with 2,3-dimethoxybenzaldehyde under basic conditions. The reaction proceeds via a Heck coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene. The reaction conditions generally include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-8-(2,3-Dimethoxystyryl)caffeine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-8-(2,3-Dimethoxystyryl)caffeine has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying styryl-substituted caffeine derivatives and their reactivity.
Biology: It is investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including neuroprotective effects and anticancer properties.
Industry: The compound may have applications in the development of new materials or as a precursor for other synthetic compounds.
Wirkmechanismus
The mechanism of action of (E)-8-(2,3-Dimethoxystyryl)caffeine involves its interaction with various molecular targets and pathways. The styryl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The caffeine moiety may contribute to the compound’s effects on the central nervous system, including its stimulant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine: This compound is similar in structure but has a chlorine atom instead of hydrogen at the 2-position of the aromatic ring.
(E)-8-(2,4-Dimethoxystyryl)caffeine: This compound has methoxy groups at the 2 and 4 positions of the aromatic ring.
Uniqueness
(E)-8-(2,3-Dimethoxystyryl)caffeine is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the styryl group also distinguishes it from other caffeine derivatives, potentially enhancing its biological effects.
Eigenschaften
CAS-Nummer |
147700-17-2 |
|---|---|
Molekularformel |
C18H20N4O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
8-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H20N4O4/c1-20-13(10-9-11-7-6-8-12(25-4)15(11)26-5)19-16-14(20)17(23)22(3)18(24)21(16)2/h6-10H,1-5H3/b10-9+ |
InChI-Schlüssel |
YJBONLRJFJJWMY-MDZDMXLPSA-N |
Isomerische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C(=CC=C3)OC)OC |
Kanonische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C(=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


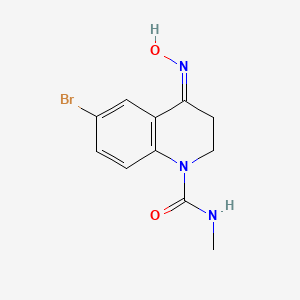

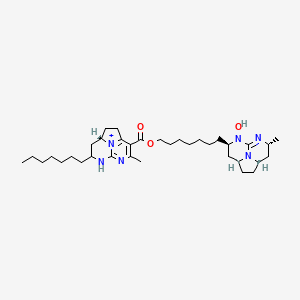


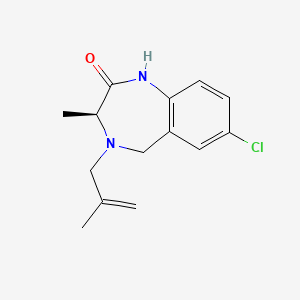
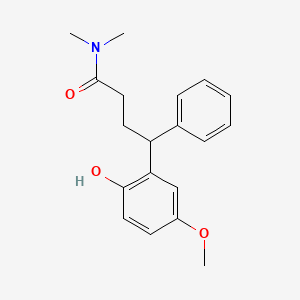
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
